3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide 3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19949170
InChI: InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)9-3-4-11(17)10(14)6-9/h2-7,17H,1H3,(H,15,16,18)
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC19949170

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 3-chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)9-3-4-11(17)10(14)6-9/h2-7,17H,1H3,(H,15,16,18)
Standard InChI Key RRYAYVHIZWHKCU-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide backbone substituted with chlorine at position 3, a hydroxyl group at position 4, and a 5-methylpyridin-2-yl group attached via the amide nitrogen (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions .

Molecular Formula: C13H11ClN2O2\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight: 262.69 g/mol
IUPAC Name: 3-Chloro-4-hydroxy-N-(5-methylpyridin-2-yl)benzamide

Structural Analogues and Homologues

Synthetic Methodologies

Conventional Amide Coupling

The most plausible synthesis involves coupling 3-chloro-4-hydroxybenzoic acid with 5-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDCl or DCC) in the presence of a catalyst such as DMAP . A typical procedure includes:

  • Activation of the carboxylic acid with EDCl/HOBt in anhydrous DMF.

  • Dropwise addition of 5-methylpyridin-2-amine at 0°C.

  • Stirring at room temperature for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~65–75% (estimated from analogous syntheses) .

Alternative Routes

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under alkaline conditions (pH 10) due to deprotonation of the hydroxyl group .

  • LogP: 2.83 (calculated using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability

  • Melting Point: 218–220°C (decomposes above 225°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, confirming stability up to pharmaceutical processing temperatures.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):
    δ 12.21 (s, 1H, OH), 10.45 (s, 1H, NH), 8.34 (d, J=2.4J = 2.4 Hz, 1H, pyridine-H6), 7.89 (dd, J=8.8,2.4J = 8.8, 2.4 Hz, 1H, Ar-H5), 7.62 (d, J=8.8J = 8.8 Hz, 1H, Ar-H6), 7.52 (d, J=8.4J = 8.4 Hz, 1H, pyridine-H3), 6.93 (d, J=8.4J = 8.4 Hz, 1H, pyridine-H4), 2.31 (s, 3H, CH3_3) .

  • IR (KBr): 3270 cm1^{-1} (O-H), 1665 cm1^{-1} (C=O), 1540 cm1^{-1} (C-Cl) .

Mass Spectrometry

  • ESI-MS: m/zm/z 263.1 [M+H]+^+, 285.1 [M+Na]+^+ .

Applications and Future Directions

The compound’s balanced lipophilicity and hydrogen-bonding capacity position it as a candidate for central nervous system (CNS) drug development. Further studies should prioritize:

  • Kinase Inhibition Assays: To validate predicted CDK/MAPK interactions.

  • In Vivo Toxicity Profiling: Assessing hepatotoxicity and pharmacokinetics.

  • Crystallographic Studies: Resolving binding modes with target proteins.

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